

The Hajos-Parrish Ketone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (7Ar)-7a-methyl-2,3,7,7a-tetrahydro-1h-indene-1,5(6h)-dione

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Introduction

The Hajos-Parrish ketone, formally known as (S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, is a pivotal chiral building block in organic synthesis. First reported in the 1970s, this bicyclic enone has become an indispensable tool for the enantioselective synthesis of a vast array of complex natural products, particularly steroids and terpenoids.^[1] Its rigid, functionalized structure provides a versatile scaffold for the stereocontrolled introduction of further chemical complexity. This technical guide provides an in-depth overview of the physical and chemical properties of the Hajos-Parrish ketone, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications.

Physical and Chemical Properties

The Hajos-Parrish ketone is a white to yellow crystalline solid at room temperature.^[2] It is a chiral molecule, with the (S)-enantiomer being the more commonly synthesized and utilized form. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

Property	Value	Source(s)
Chemical Name	(S)-(+)-7a-methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione	
Common Names	(S)-(+)-Hajos-Parrish ketone, Hajos-Wiechert ketone	[3]
Molecular Formula	C ₁₀ H ₁₂ O ₂	
Molecular Weight	164.20 g/mol	
Appearance	White to yellow crystalline solid	[2]
Melting Point	57-64 °C	
Boiling Point	Not available (purified by vacuum distillation)	
Solubility	Soluble in many organic solvents such as dimethylformamide (DMF), chloroform, ethyl acetate, and ether.	[1]

Chirality and Optical Properties

Property	Value	Conditions	Source(s)
Specific Rotation	+324° to +329°	c=1.0 in toluene at 25 °C	[1]
+352°	c=1 in ethanol at 20 °C, λ=589 nm		

Spectral Data

The structural elucidation and characterization of the Hajos-Parrish ketone are routinely performed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the Hajos-Parrish ketone is characterized by a singlet for the angular methyl group and a broad singlet for the vinylic proton.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
1.31 ppm	s	3H	7a-CH ₃
5.97 ppm	br s	1H	Vinylic-H

Note: The remaining protons of the bicyclic system appear as complex multiplets in the aliphatic region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of ten carbon atoms, including two carbonyl carbons, two olefinic carbons, and a quaternary carbon at the ring junction.

Chemical Shift (δ)	Assignment
20.8 ppm	CH ₃
29.5 ppm	CH ₂
31.6 ppm	CH ₂
37.9 ppm	CH ₂
49.3 ppm	Quaternary C
126.7 ppm	Vinylic CH
164.5 ppm	Vinylic C
197.6 ppm	C=O
216.0 ppm	C=O

Infrared (IR) Spectroscopy

The IR spectrum of the Hajos-Parrish ketone is dominated by strong absorption bands corresponding to the two carbonyl groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
1746 cm ⁻¹	Strong	C=O stretch (saturated five-membered ring ketone)
1665 cm ⁻¹	Strong	C=O stretch (α,β-unsaturated six-membered ring ketone)

Mass Spectrometry

The mass spectrum of the Hajos-Parrish ketone shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a bicyclic diketone. The primary fragmentation pathways involve the loss of small neutral molecules such as CO and ethylene, as well as cleavage of the rings.

Expected Fragmentation Pattern:

- Molecular Ion (M⁺): m/z = 164
- [M - CO]⁺: m/z = 136
- [M - C₂H₄]⁺: m/z = 136
- Further fragmentation leading to smaller ions.

Experimental Protocols

The most common and efficient method for the synthesis of the Hajos-Parrish ketone is the intramolecular aldol condensation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, catalyzed by the chiral amino acid (S)-proline. This reaction is a cornerstone of organocatalysis and is often referred to as the Hajos-Parrish-Eder-Sauer-Wiechert reaction.^[1]

Synthesis of (S)-(+)-Hajos-Parrish Ketone

This protocol is adapted from the procedure published in Organic Syntheses.^[1]

Materials:

- 2-Methyl-1,3-cyclopentanedione
- Methyl vinyl ketone
- (S)-(-)-Proline
- N,N-Dimethylformamide (DMF)
- Sulfuric acid
- Dichloromethane
- Ethyl acetate
- Hexanes
- Ether

Procedure:

Part A: Synthesis of 2-Methyl-2-(3-oxobutyl)-1,3-cyclopentanedione

- A mixture of 2-methyl-1,3-cyclopentanedione (1.0 mol), deionized water (230 mL), glacial acetic acid (3.0 mL), and methyl vinyl ketone (1.72 mol) is stirred at room temperature for 24 hours.
- The reaction mixture is extracted with dichloromethane.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude triketone, which can be used in the next step without further purification.

Part B: Proline-Catalyzed Intramolecular Aldol Condensation

- A solution of (S)-(-)-proline (0.075 mol) in N,N-dimethylformamide (125 mL) is prepared in a flask under a nitrogen atmosphere and shielded from light.

- The crude 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (0.25 mol) is added to the proline solution.
- The reaction mixture is stirred at room temperature for 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Part C: Dehydration and Purification

- A solution of concentrated sulfuric acid in N,N-dimethylformamide is added to the reaction mixture.
- The mixture is heated to 95°C for 3 hours.
- The solvent is removed under reduced pressure.
- The residue is dissolved in dichloromethane and washed with water and brine.
- The organic layer is dried and concentrated.
- The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
- The purified product is further recrystallized from a mixture of ether and hexanes to yield the (S)-(+)-Hajos-Parrish ketone as a crystalline solid.^[1]

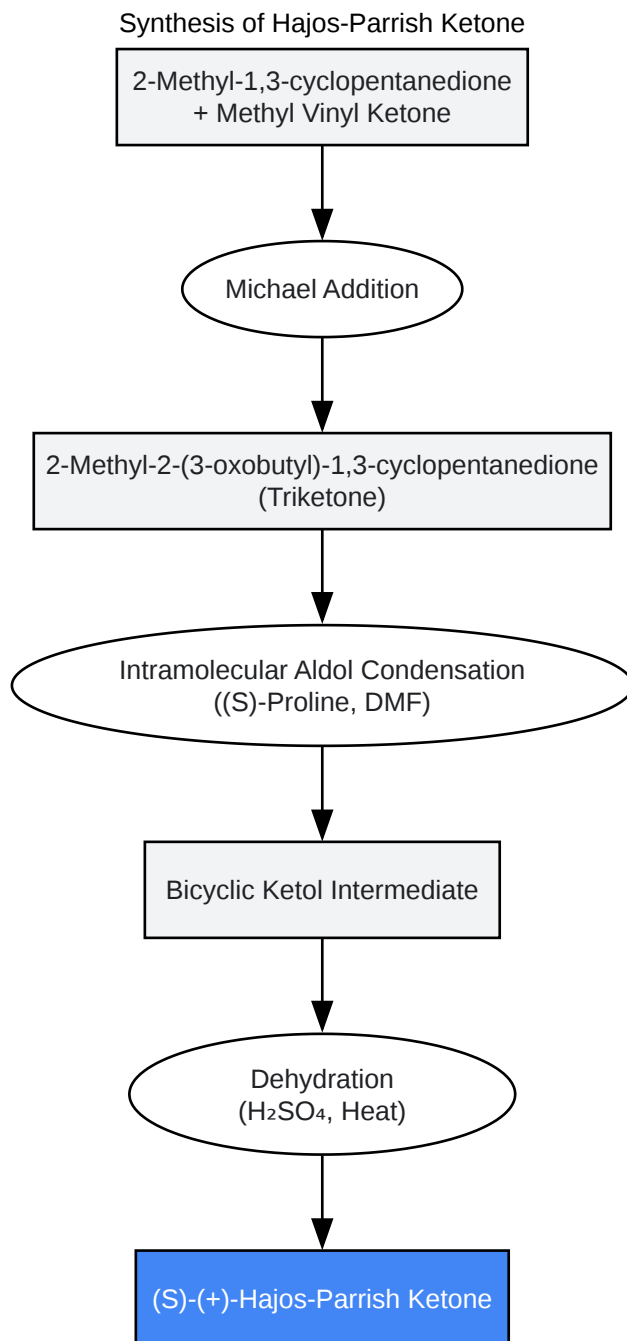
Reactivity and Applications in Synthesis

The chemical reactivity of the Hajos-Parrish ketone is largely dictated by the presence of the two ketone functionalities and the carbon-carbon double bond. The α,β -unsaturated ketone is susceptible to conjugate addition reactions, while both carbonyl groups can undergo nucleophilic attack. The enone system can also participate in various cycloaddition reactions.

The primary application of the Hajos-Parrish ketone is as a chiral starting material for the total synthesis of complex molecules. Its well-defined stereochemistry and dense functionality allow for the efficient construction of intricate molecular architectures. It has been instrumental in the synthesis of numerous steroids, terpenoids, and other biologically active natural products.^{[4][5]} The development of synthetic routes to "iso-Hajos-Parrish ketones" has further expanded the utility of this structural motif in organic synthesis.^[4]

Visualizations

Synthesis Workflow

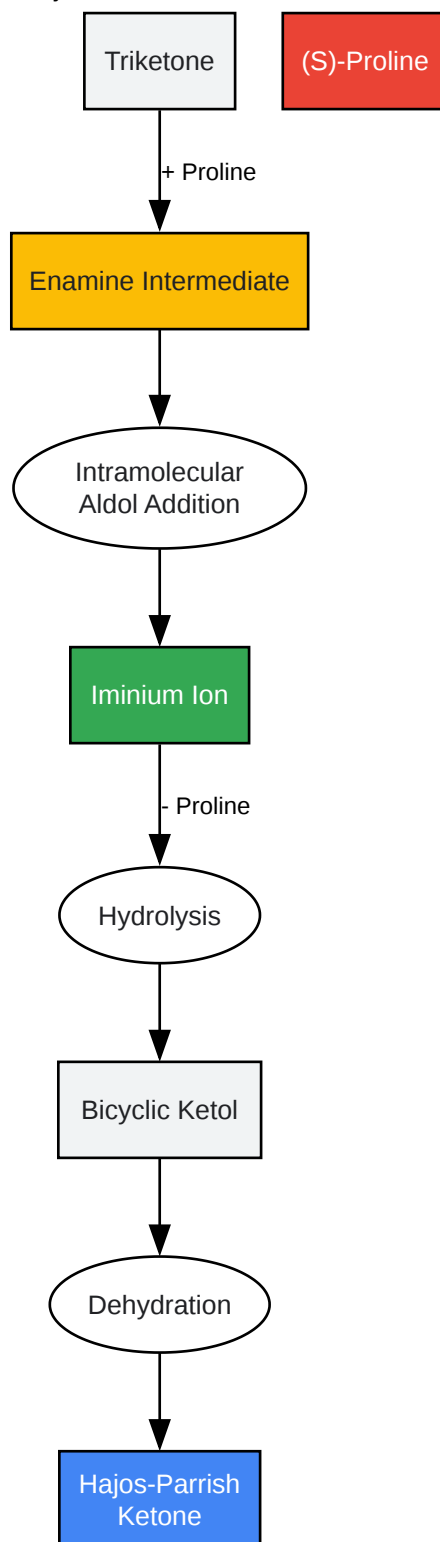


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Caption: Workflow for the synthesis of the Hajos-Parrish ketone.

Reaction Mechanism Overview

Hajos-Parrish Reaction Mechanism



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Caption: Key steps in the proline-catalyzed formation of the Hajos-Parrish ketone.

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